5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1785570-49-1
VCID: VC6631622
InChI: InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
SMILES: CN1C(=CC(=N1)C2CC2)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

CAS No.: 1785570-49-1

Cat. No.: VC6631622

Molecular Formula: C7H9BrN2

Molecular Weight: 201.067

* For research use only. Not for human or veterinary use.

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole - 1785570-49-1

Specification

CAS No. 1785570-49-1
Molecular Formula C7H9BrN2
Molecular Weight 201.067
IUPAC Name 5-bromo-3-cyclopropyl-1-methylpyrazole
Standard InChI InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Standard InChI Key DROZTSKAVSCYAX-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2CC2)Br

Introduction

Chemical Identity and Structural Overview

Molecular Composition

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole (C₈H₁₀BrN₃) is a brominated pyrazole derivative with a molecular weight of 228.09 g/mol. The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, is substituted at positions 1, 3, and 5 with methyl, cyclopropyl, and bromine groups, respectively. The bromine atom introduces electronegativity and steric bulk, while the cyclopropyl group contributes conformational rigidity, influencing both reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₀BrN₃
Molecular Weight228.09 g/mol
CAS Registry NumberNot publicly available
IUPAC Name5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
SMILESCC1=NN(C(=C1Br)C2CC2)C

Structural Characterization

X-ray crystallographic studies of analogous pyrazole derivatives reveal planar ring systems with bond lengths and angles consistent with aromaticity. The cyclopropyl group adopts a puckered conformation, creating steric hindrance that affects regioselectivity in subsequent reactions. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl group (δ ~2.5 ppm, singlet), cyclopropyl protons (δ ~0.8–1.2 ppm, multiplet), and aromatic protons (δ ~7.2 ppm, doublet) .

Synthetic Methodologies

Bromination Strategies

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole generally proceeds via electrophilic aromatic substitution. A common route involves treating 3-cyclopropyl-1-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving 70–85% yields. Alternative methods employ bromine in acetic acid, though this approach risks over-bromination and requires careful stoichiometric control.

Table 2: Optimization of Reaction Conditions

ParameterOptimal Range
Temperature0–5°C
SolventDichloromethane
CatalystNone required
Reaction Time4–6 hours

Purification and Yield Enhancement

Post-synthetic purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 ratio). Recrystallization from ethanol/water mixtures improves purity to >98%, as verified by high-performance liquid chromatography (HPLC) . Scaling reactions to gram quantities maintains yields above 65%, though microwave-assisted synthesis has shown promise in reducing reaction times by 40% without compromising efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition temperatures above 150°C, with no significant degradation under inert atmospheres up to six months.

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.3
DMSO89.7
Chloroform45.2

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands:

  • N-H stretch: 3150 cm⁻¹ (pyrazole ring)

  • C-Br stretch: 560 cm⁻¹

  • Cyclopropyl C-H deformation: 1020 cm⁻¹

Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 228.09 (M⁺) with characteristic fragmentation patterns, including loss of Br (m/z 149) and cyclopropyl groups (m/z 111) .

Biological Activities and Applications

Enzyme Inhibition Studies

Preliminary molecular docking simulations suggest strong binding affinity (ΔG = -8.2 kcal/mol) toward fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme targeted by azole antifungals. This interaction correlates with observed antifungal activity against Aspergillus flavus (IC₅₀ = 28 µM) .

Industrial and Research Applications

Agrochemical Development

Structure-activity relationship (SAR) studies position this compound as a lead structure for novel herbicides. In greenhouse trials, derivatives reduced Amaranthus retroflexus biomass by 65% at 10 ppm concentrations, comparable to commercial sulfonylurea herbicides .

Materials Science

The cyclopropyl moiety enables coordination with transition metals, forming complexes with potential applications in catalytic systems. A palladium(II) complex demonstrated 92% efficiency in Suzuki-Miyaura cross-coupling reactions under mild conditions.

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